Tibolone

endometrial safety vaginal bleeding THEBES trial

Menopausal research often struggles to source compounds that separate estrogenic bone benefits from endometrial and breast risks. Tibolone (CAS 5630-53-5) solves this through its STEAR prodrug mechanism-metabolizing into 3α/3β-hydroxytibolone (estrogenic) and Δ4-isomer (progestogenic/androgenic) for tissue-selective action. • 3.8% lumbar spine BMD increase vs. 2.1% for raloxifene at 2 years (p<0.001) • Zero endometrial hyperplasia in THEBES trial; 71-79% amenorrhea rates • No increase in mammographic breast density or Ki-67 proliferation marker Supplied as ≥98% pure solid with full analytical documentation for RCTs and pharmacological studies.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 5630-53-5
Cat. No. B1683150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibolone
CAS5630-53-5
SynonymsBoltin
Livial
Liviella
Org OD 14
Org OD14
tibilone
tibolone
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O
InChIInChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1
InChIKeyWZDGZWOAQTVYBX-XOINTXKNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<0.1 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tibolone: Tissue-Selective Metabolite Activation


Tibolone (CAS 5630-53-5, 7α-methyl-19-nortestosterone derivative, Org OD 14) is a synthetic selective tissue estrogenic activity regulator (STEAR) approved for menopausal symptom management and osteoporosis prevention in multiple jurisdictions [1]. Following oral administration, tibolone undergoes rapid metabolism into three major active metabolites: 3α-hydroxytibolone and 3β-hydroxytibolone, which mediate estrogenic effects in bone, brain, and vaginal tissues; and the Δ4-isomer, which exerts progestogenic and androgenic effects while preventing endometrial stimulation [2]. This prodrug activation cascade, driven by aldo-keto reductase 1C (AKR1C) isoforms and sulfotransferase-mediated conjugation, underpins its tissue-selective pharmacological profile [3].

Activation mechanism

Tissue-selective prodrug: AKR1C isozyme-dependent conversion to estrogenic and progestogenic metabolites

Protocol simplification

No progestin co-administration required for endometrial endpoint studies

Pharmacological differentiation

Distinct metabolite-driven profile vs. direct-acting estrogens and SERMs

Tibolone Cannot Be Substituted


Tibolone occupies a distinct pharmacological niche that precludes straightforward substitution with conventional hormone replacement therapy (HRT) or selective estrogen receptor modulators (SERMs). Unlike estradiol-based HRT regimens, which universally increase mammographic breast density and endometrial stimulation in the absence of progestin co-administration, tibolone maintains or decreases breast density [1] and does not induce endometrial hyperplasia or carcinoma [2]. Relative to SERMs such as raloxifene, which antagonize estrogen receptors in breast and endometrium but fail to adequately relieve vasomotor symptoms, tibolone provides superior bone mineral density preservation while alleviating climacteric symptoms without the same magnitude of hot flash exacerbation [3]. These differential effects arise from its unique metabolite cascade—3α/3β-hydroxytibolone (estrogenic) and Δ4-isomer (progestogenic/androgenic)—which enables tissue-specific receptor activation patterns unattainable with single-mechanism alternatives.

Tibolone profile
Endometrial / breast effects

Neutral endometrial stimulation; breast density does not increase

Conventional HRT

Increases mammographic density; requires progestin for endometrial protection

Mismatch risk

HRT regimens may confound breast imaging endpoints and endometrial histology

Vasomotor / BMD effects

Reported symptom relief and bone density preservation without hot flash exacerbation

SERM (e.g. raloxifene)

Inadequate vasomotor symptom control; BMD gain may be lower in comparator data

Mismatch risk

SERMs cannot replicate concurrent estrogenic/progestogenic tissue responses

Tibolone Comparative Evidence


Endometrial Safety & Bleeding vs. CEE/MPA

In the multicenter, randomized, double-blind THEBES trial (n=3,224), tibolone at both 1.25 mg/day and 2.5 mg/day doses demonstrated endometrial safety non-inferiority compared with continuous combined conjugated equine estrogen (CEE) 0.625 mg plus medroxyprogesterone acetate (MPA) 2.5 mg/day [1]. The incidence of abnormal endometrium (hyperplasia or carcinoma) at study endpoint was 0.0% (upper one-sided 95% CI: 0.5%) for tibolone 1.25 mg, 0.0% (95% CI: 0.4%) for tibolone 2.5 mg, and 0.2% (95% CI: 0.5%) for CEE/MPA [1]. Amenorrhea rates were substantially higher with tibolone: 78.7% (1.25 mg) and 71.4% (2.5 mg) versus 44.9% for CEE/MPA [1].

Endometrial safety
Head-to-head
Tibolone 0.0% hyperplasia/carcinoma (upper 95% CI 0.5%) vs. CEE/MPA 0.2% (CI 0.5%); amenorrhea 78.7% vs. 44.9%
Reported non-inferiority in endometrial endpoint
THEBES RCT, n=3,224, 2-year
endometrial safety vaginal bleeding THEBES trial

Bleeding & Tolerability vs. E2/NETA

In a 2-year randomized, double-masked trial (n=225), tibolone 2.5 mg/day was compared with estradiol 2 mg plus norethindrone acetate 1 mg (E2/NETA) for preventing postmenopausal bone loss [1]. Lumbar spine BMD increased from baseline by 3.6% ± 2.9% (tibolone 2.5 mg) versus 6.8% ± 4.5% (E2/NETA) at 24 months (p<0.05 for pairwise difference) [1]. Vaginal bleeding occurred in 12.0% of tibolone 2.5 mg recipients versus 33.8% in the E2/NETA group; breast pain was reported by 2.7% versus 23.0%, respectively [1].

Bleeding & BMD
Head-to-head
Lumbar spine BMD +3.6% (tibolone) vs. +6.8% (E2/NETA); vaginal bleeding 12.0% vs. 33.8%
Lower reported bleeding events; BMD gain context-dependent
2-year RCT, n=225
bone mineral density tolerability vaginal bleeding

BMD Preservation vs. Raloxifene

A double-blind, randomized trial (n=308) directly compared tibolone 1.25 mg/day with raloxifene 60 mg/day in osteopenic postmenopausal women aged 60-79 years [1]. Tibolone produced a significantly larger increase in lumbar spine BMD at both 1 year (2.2% vs. 1.2%, p<0.01) and 2 years (3.8% vs. 2.1%, p<0.001) compared with raloxifene [1]. Total hip BMD increase was also significantly greater with tibolone after 2 years (p<0.05) [1]. Both treatments significantly reduced bone resorption markers (type I collagen C-telopeptides and osteocalcin) relative to baseline [1].

Bone density
Head-to-head
2-yr lumbar spine BMD +3.8% (tibolone) vs. +2.1% (raloxifene), p<0.05
Reported greater BMD change vs. SERM
RCT, n=308 osteopenic women
bone mineral density osteopenia STEAR vs. SERM

Breast Density vs. Combined HRT

Multiple studies demonstrate that tibolone does not increase mammographic breast density, in contrast to continuous combined HRT regimens [1]. In a prospective observational study (n=121), continuous combined estradiol plus nomegestrol clearly increased breast density, whereas tibolone did not affect mammographic density [1]. A randomized trial (n=166) comparing tibolone, E2/NETA, and placebo found a more evident density increase with continuous combined regimens than with tibolone or placebo [1]. In a separate prospective observational study (n=44), estrogen-progestin replacement therapy increased breast density, while tibolone showed no effect [1].

Breast density
Cross-study
No mammographic density increase vs. consistent elevation with combined HRT; one RCT showed decrease vs. placebo
Neutral breast density imaging profile
Multiple study designs, 6-48 mo
breast density mammography breast safety

Nocturia & Urinary Symptoms vs. E2V/MPA

In a prospective comparative study of women with climacteric symptoms (follow-up at 4 and 12 weeks), tibolone 2.5 mg/day was compared with estradiol valerate 1 mg plus medroxyprogesterone acetate 2.5 mg (HRT) [1]. Tibolone demonstrated significant improvement in nocturia and IPSS storage score, whereas overall IPSS scores showed no significant improvement in the HRT group [1]. The change from baseline in nocturia score after 4 weeks was -0.4 ± 1.2 for tibolone versus +0.1 ± 0.9 for HRT (p=0.02) [1]. Both treatments improved aspects of female sexual function without significant between-group differences in FSFI domains [1].

Nocturia score
Head-to-head
Change -0.4 (tibolone) vs. +0.1 (E2V/MPA), p=0.02
Reported nocturia symptom improvement
Prospective study, 4-week
lower urinary tract symptoms nocturia sexual function

Metabolite Activation via AKR1C Isozymes

Tibolone's tissue-selective pharmacology is mechanistically distinct from single-mechanism estrogens (estradiol, conjugated estrogens) or SERMs (raloxifene). Recombinant AKR1C1 exclusively catalyzes formation of 3β-hydroxytibolone, AKR1C3 shows weak 3β/3α-HSD activity, and AKR1C4 acts predominantly as a 3α-HSD, while AKR1C2 inverts its stereospecificity from 3α-HSD (with 5α-DHT) to 3β-HSD with tibolone [1]. This isozyme-specific metabolism yields tissue-specific ratios of estrogenic 3α/3β-hydroxytibolone and progestogenic/androgenic Δ4-isomer [2]. In human liver, AKR1C4 (liver-specific) preferentially forms 3α-hydroxytibolone, the major circulating metabolite, while target tissue AKR1C1/AKR1C2 favor 3β-hydroxytibolone formation [1]. Tibolone and its metabolites are at least 50-fold less potent inhibitors of CYP1A2, CYP2C9, CYP2E1, and CYP3A4 compared with enzyme-selective inhibitors, suggesting low drug-drug interaction potential [3].

Metabolic mechanism
Class-level
AKR1C1→3β-OH; AKR1C4→3α-OH; CYP inhibition ≥50-fold less potent than selective inhibitors
Isozyme-specific prodrug activation pathway
In vitro enzyme assays
metabolism AKR1C tissue selectivity

Tibolone Procurement Scenarios


Osteoporosis Trials vs. SERMs

Based on direct head-to-head evidence showing tibolone 1.25 mg/day produced a 3.8% lumbar spine BMD increase versus 2.1% with raloxifene 60 mg/day at 2 years (p<0.001) [1], tibolone is optimally procured for randomized controlled trials evaluating bone mineral density preservation in osteopenic or osteoporotic postmenopausal populations. The compound's STEAR mechanism provides a distinct efficacy advantage over SERMs in this indication, making it suitable for comparative effectiveness research against both raloxifene and conventional bisphosphonate therapies.

Endometrial Safety Studies

Procurement of tibolone is indicated for clinical studies requiring rigorous evaluation of endometrial outcomes. The THEBES trial demonstrated that tibolone (both 1.25 mg and 2.5 mg doses) does not induce endometrial hyperplasia or carcinoma, with amenorrhea rates of 71.4-78.7% versus 44.9% for CEE/MPA [2]. This favorable bleeding profile, combined with the absence of endometrial stimulation without progestin co-administration, positions tibolone as a preferred comparator in studies evaluating the endometrial safety of novel menopausal therapies.

Breast Tissue & Mammographic Density Research

Tibolone is uniquely suited for procurement in breast tissue research applications. Unlike continuous combined HRT regimens that consistently increase mammographic breast density, tibolone maintains or decreases breast density [3]. Clinical trial data indicate tibolone does not increase expression of the proliferation marker Ki-67 in malignant breast tissue relative to placebo [4], supporting its use in studies evaluating the breast safety profile of hormone therapies in postmenopausal women, including those with estrogen receptor-positive breast cancer.

Drug Metabolism & Steroid Activation Studies

For pharmacological research investigating tissue-selective steroid activation, tibolone serves as a unique model prodrug compound. Its metabolism by specific AKR1C isozymes (AKR1C1: exclusive 3β-HSD; AKR1C4: predominant 3α-HSD; AKR1C2: inverted stereospecificity with tibolone) [5] and subsequent sulfation by SULT2A1 provide a well-characterized system for studying enzyme-mediated tissue selectivity. The compound's low CYP inhibition potential (≥50-fold less potent than selective inhibitors) [6] further recommends it for drug-drug interaction studies.

Application
Selection property
Validation focus
Bone density model studies
Bone marker response profile
Endpoint comparability vs. comparator arms
Endometrial outcome research
Endometrial tissue response context
Hyperplasia incidence monitoring
Breast imaging studies
Mammographic density endpoint
Imaging change consistency vs. HRT
Drug metabolism & activation studies
AKR1C-dependent metabolite formation
Isozyme-specific profiling & CYP interaction screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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